JBJ-09-063 trifluoroacetate (TFA) is a compound recognized for its role as a mutation-selective allosteric inhibitor of the epidermal growth factor receptor (EGFR). This compound has garnered attention due to its potent inhibitory activity against various EGFR mutations associated with lung cancer, particularly those that confer resistance to first-line therapies. The compound exhibits half-maximal inhibitory concentrations (IC50s) of 0.063 nM for the EGFR L858R/T790M mutation, demonstrating its efficacy in targeting resistant cancer forms .
JBJ-09-063 TFA is classified as an allosteric inhibitor and is primarily sourced from chemical suppliers such as Aladdin Scientific Corporation and MedChemExpress. Its chemical structure is defined by the molecular formula and a molecular weight of 556.65 g/mol. The compound is specifically designed to inhibit mutant forms of EGFR, making it a crucial tool in cancer research, especially in studies focusing on targeted therapies for lung cancer .
The synthesis of JBJ-09-063 involves several complex steps, primarily focusing on modifying existing chemical frameworks to enhance potency and selectivity against mutant forms of EGFR. The synthetic pathway includes:
This multi-step synthesis highlights the intricate modifications made to enhance the compound's pharmacokinetic properties.
The molecular structure of JBJ-09-063 features a complex arrangement that facilitates its interaction with the EGFR binding site. The compound's design includes:
The three-dimensional structure has been elucidated using X-ray crystallography, revealing how JBJ-09-063 binds within the EGFR kinase domain, particularly in mutant forms like L858R/V948R .
JBJ-09-063 undergoes specific chemical reactions that are crucial for its function as an inhibitor:
These interactions are essential for understanding how JBJ-09-063 can effectively inhibit mutant forms of EGFR.
The mechanism by which JBJ-09-063 exerts its effects involves:
This mechanism underscores its potential in treating resistant forms of lung cancer.
JBJ-09-063 TFA exhibits several notable physical and chemical properties:
These properties are crucial for handling and application in laboratory environments.
JBJ-09-063 holds significant promise in various scientific applications:
Targeted inhibition of epidermal growth factor receptor (EGFR) mutations represents a transformative strategy in non-small cell lung cancer (NSCLC) therapeutics. EGFR mutations occur in 10–15% of U.S. lung adenocarcinomas and up to 50% in Asian populations, with exon 19 deletions and L858R substitutions constituting ~85% of these alterations [3] [7]. Conventional ATP-competitive tyrosine kinase inhibitors (TKIs) face limitations due to acquired resistance and wild-type EGFR toxicity, driving research toward mutation-selective allosteric inhibitors like JBJ-09-063 TFA. This compound exemplifies the therapeutic paradigm shift toward agents targeting oncogenic mutants while sparing wild-type EGFR signaling pathways [2] [8].
EGFR-driven lung adenocarcinoma demonstrates distinct epidemiologic patterns that validate targeted therapeutic development:
Table 1: Epidemiologic Distribution of EGFR Mutations in NSCLC
| Mutation Type | Frequency (%) | Associated Demographics | Therapeutic Sensitivity |
|---|---|---|---|
| Exon 19 del | ~45% | Non-smokers, Asians | TKI-sensitive |
| L858R | ~40% | Females | TKI-sensitive |
| Exon 20 Ins | 4-10% | Variable | TKI-resistant |
| T790M | 50-60% (acquired) | Post-TKI treatment | Resistant to 1G/2G TKIs |
| Rare (S768I, etc.) | <5% | Variable | Variable sensitivity |
Data compiled from [3] [7] [9]
Conventional EGFR TKIs face three fundamental constraints that compromise clinical utility:
A. Secondary Resistance Mutations
B. Wild-Type EGFR Toxicity
Quinazoline-based TKIs (e.g., afatinib, dacomitinib) irreversibly inhibit wild-type EGFR, causing dose-limiting dermatologic (rash) and gastrointestinal (diarrhea) toxicities. This narrows the therapeutic window, preventing sufficient dosing to suppress resistant mutants [1] [4] [6]:
"The concentration of quinazoline-based EGFR inhibitors required to inhibit EGFR T790M will also effectively inhibit WT EGFR. In patients, this concurrent inhibition results in skin rash and diarrhea" [1].
C. Kinase-Dependent Resistance Bypass
Table 2: Limitations of Generations of ATP-Competitive EGFR TKIs
| TKI Generation | Representative Agents | Primary Targets | Key Limitations |
|---|---|---|---|
| 1st | Gefitinib, Erlotinib | Activating mutants | T790M resistance (60%); WT toxicity |
| 2nd | Afatinib, Dacomitinib | Activating mutants + HER2 | High WT toxicity; poor T790M efficacy |
| 3rd | Osimertinib | Activating + T790M | C797S resistance; MET bypass |
| Covalent pyrimidine | CO-1686 | T790M > WT | Limited selectivity; off-target kinase activity |
Allosteric EGFR inhibitors represent a structurally and mechanistically distinct approach to overcoming TKI limitations:
A. Allosteric Mechanism of Action
Unlike ATP-competitive agents, allosteric inhibitors (e.g., JBJ-09-063, EAI045) bind outside the ATP pocket, stabilizing inactive kinase conformations. JBJ-09-063 targets a cryptic pocket near the C-lobe, preventing formation of the asymmetric kinase dimer (Asymkindimer) required for activation [8] [10]. This mode confers intrinsic selectivity for mutant EGFR oligomers over wild-type receptors [2].
B. JBJ-09-063 TFA: Biochemical and Cellular Profiling
JBJ-09-063 demonstrates sub-nanomolar potency against diverse EGFR mutants while sparing wild-type EGFR:
C. Structural Advantages Over Conventional TKIs
Table 3: JBJ-09-063 Selectivity Profile Across EGFR Mutants
| EGFR Variant | IC₅₀ (nM) | Resistance to Osimertinib | Key Structural Feature Targeted |
|---|---|---|---|
| L858R/T790M | 0.063 | Yes | Stabilized asymmetric kinase dimer |
| L858R/T790M/C797S | 0.083 | Yes (tertiary mutation) | C797S-bypassing allosteric pocket |
| L858R | 0.147 | No | Activating mutation pocket |
| LT/L747S | 0.396 | Partial | A-loop destabilization site |
| Wild-Type EGFR | >1,000 | N/A | Not applicable |
D. Therapeutic Synergy Strategies
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8